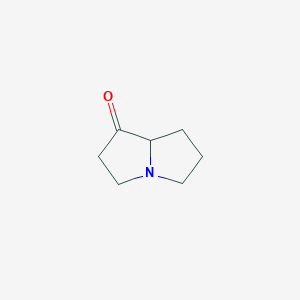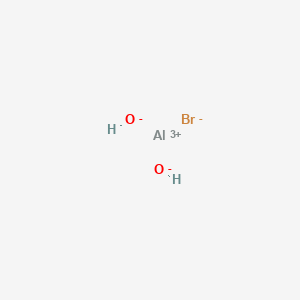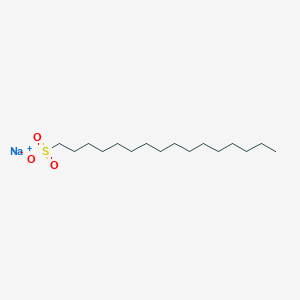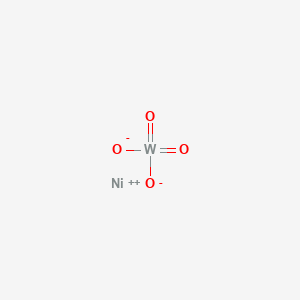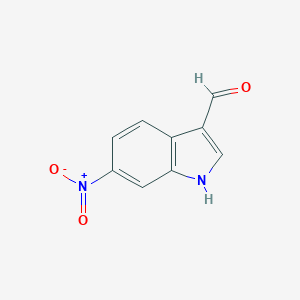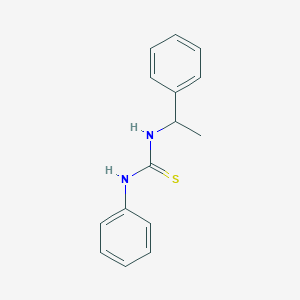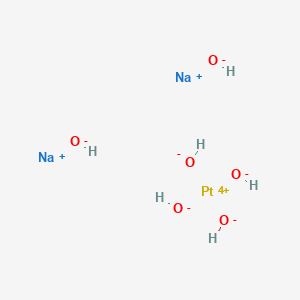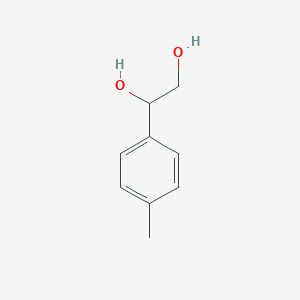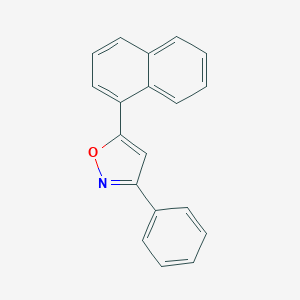
5-(1-Naphthyl)-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Naphthyl)-3-phenylisoxazole, also known as NI-43, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. NI-43 is a member of the isoxazole family of compounds, which are known for their diverse biological activities. In recent years, NI-43 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
5-(1-Naphthyl)-3-phenylisoxazole is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the aggregation of beta-amyloid, which is believed to contribute to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-Naphthyl)-3-phenylisoxazole has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation of 5-(1-Naphthyl)-3-phenylisoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(1-Naphthyl)-3-phenylisoxazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1-Naphthyl)-3-phenylisoxazole for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-Naphthyl)-3-phenylisoxazole, which could lead to the development of more effective treatments for cancer and other diseases. Finally, 5-(1-Naphthyl)-3-phenylisoxazole could be studied for its potential use in combination with other compounds, which could enhance its therapeutic effects.
Métodos De Síntesis
5-(1-Naphthyl)-3-phenylisoxazole can be synthesized using a variety of methods, including the reaction of 1-naphthylamine and benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of 5-(1-Naphthyl)-3-phenylisoxazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
5-(1-Naphthyl)-3-phenylisoxazole has been studied extensively for its potential use in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 5-(1-Naphthyl)-3-phenylisoxazole can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a key factor in the development of the disease.
Propiedades
Número CAS |
1035-93-4 |
|---|---|
Nombre del producto |
5-(1-Naphthyl)-3-phenylisoxazole |
Fórmula molecular |
C19H13NO |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
5-naphthalen-1-yl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
Clave InChI |
HQMMIXOFZBIVFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
Sinónimos |
5-(1-Naphtyl)-3-phenylisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



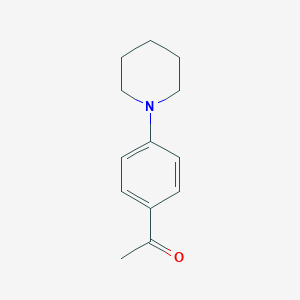

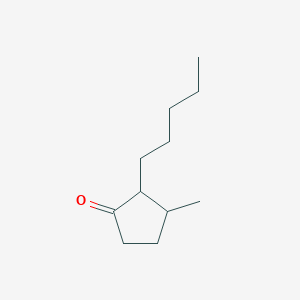
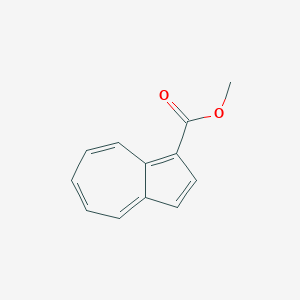
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
